1-(4-Bromophenyl)-2-(propylthio)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-(propylthio)propan-1-one is an organic compound characterized by the presence of a bromophenyl group and a propylthio group attached to a propanone backbone
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2-(propylthio)propan-1-one typically involves the reaction of 4-bromobenzaldehyde with propylthiol in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-(propylthio)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(4-Bromophenyl)-2-(propylthio)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(propylthio)propan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-(propylthio)propan-1-one can be compared with other similar compounds, such as:
4-Bromopropiophenone: Similar in structure but lacks the propylthio group, which may result in different chemical reactivity and biological activity.
4-Bromophenyl ethyl ketone: Another related compound with a different alkyl group, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15BrOS |
---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-propylsulfanylpropan-1-one |
InChI |
InChI=1S/C12H15BrOS/c1-3-8-15-9(2)12(14)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
BSGXGCPQOBTTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(C)C(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.